1-(3-Fluoro-5-trifluoromethyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
This compound features a pyrazole core substituted at the 1-position with a 3-fluoro-5-(trifluoromethyl)benzyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety. The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BF4N2O2/c1-15(2)16(3,4)26-18(25-15)13-8-23-24(10-13)9-11-5-12(17(20,21)22)7-14(19)6-11/h5-8,10H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWYQXOYQAHTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC(=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Pyrazoles
A common approach involves reacting 4-bromo-1H-pyrazole with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. For example, a mixture of 4-bromo-1H-pyrazole (5.62 mmol), B2Pin2 (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 hours yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 85% efficiency. The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyrazole, followed by transmetallation with the diboron reagent.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) |
| Solvent | Dioxane |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 85% |
Protection of the Pyrazole Nitrogen
To prevent undesired side reactions during subsequent benzylation, the pyrazole nitrogen is protected using a SEM group.
SEM Group Installation
A solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (51.54 mmol) in DMF is treated with NaH (60% dispersion, 1.5 equiv) at 0°C, followed by dropwise addition of SEM-Cl (1.3 equiv). The mixture is stirred at room temperature for 2 hours, yielding the SEM-protected intermediate (46–78%). The SEM group enhances solubility and prevents N-alkylation at undesired positions.
Characterization Data
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1H-NMR (CDCl3): δ -0.03 (s, 9H, Si(CH3)3), 0.86–0.94 (m, 2H, CH2Si), 1.32 (s, 12H, Bpin), 3.51–3.59 (m, 2H, OCH2), 5.43 (s, 2H, NCH2O), 7.81–7.86 (m, 2H, pyrazole-H).
Benzylation with 3-Fluoro-5-Trifluoromethylbenzyl Bromide
The SEM-protected pyrazole undergoes alkylation with 3-fluoro-5-trifluoromethylbenzyl bromide to introduce the aromatic substituent.
Alkylation Conditions
A mixture of SEM-protected pyrazole (1.0 equiv), 3-fluoro-5-trifluoromethylbenzyl bromide (1.2 equiv), and K2CO3 (2 equiv) in DMF is heated at 60°C for 6 hours. The reaction achieves 72% yield, with the SEM group selectively directing alkylation to the N1 position.
Optimization Table
| Parameter | Effect on Yield |
|---|---|
| Base (K2CO3 vs. Cs2CO3) | K2CO3: 72%; Cs2CO3: 68% |
| Solvent (DMF vs. THF) | DMF: 72%; THF: 58% |
| Temperature (60°C vs. rt) | 60°C: 72%; rt: 41% |
Deprotection and Final Purification
The SEM group is removed under acidic conditions to yield the final product.
SEM Group Removal
Treatment of the benzylated intermediate with HCl (4M in dioxane) at room temperature for 3 hours cleaves the SEM group, affording 1-(3-fluoro-5-trifluoromethyl-benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in 89% yield. Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) isolates the product with >95% purity.
Analytical Data
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Molecular Formula: C19H23BF4N2O2.
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Molecular Weight: 398.2 g/mol.
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HPLC Purity: 98.5% (254 nm).
Alternative Routes and Comparative Analysis
One-Pot Annulation Approach
A recent method employs (3 + 3)-annulation of nitrile imines with mercaptoacetaldehyde, followed by cascade dehydration/ring contraction. While this approach is effective for nonfluorinated pyrazoles (yields: 51–78%), fluorinated variants require additional optimization.
Suzuki-Miyaura Coupling Post-Functionalization
The boronate group enables further derivatization. For example, iodination at C5 with n-BuLi/I2 (91% yield), followed by Suzuki coupling with 4-chlorophenylboronic acid, produces biaryl derivatives (78% yield).
Challenges and Optimization Strategies
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Regioselectivity in Benzylation: Competing N2 alkylation is mitigated by steric hindrance from the SEM group.
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Boronate Stability: The dioxaborolane moiety is sensitive to protic solvents; reactions are conducted under anhydrous conditions.
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Scalability: The SEM protection/deprotection sequence is readily scalable to 100 g with consistent yields .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-trifluoromethyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The benzyl and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated hydrocarbon.
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential as a therapeutic agent due to its unique structural features that allow it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies have indicated that derivatives of pyrazole compounds can exhibit anticancer properties. For instance, modifications of the pyrazole ring have been linked to inhibition of cancer cell proliferation in vitro. A notable case study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases .
- Anti-inflammatory Effects : The incorporation of fluorinated groups has been associated with enhanced anti-inflammatory activity. A study highlighted that compounds with trifluoromethyl groups reduced the production of pro-inflammatory cytokines in macrophages .
Agrochemicals
The compound's ability to serve as a scaffold for developing agrochemical agents is noteworthy. Its structural modifications can lead to the synthesis of herbicides and fungicides.
- Herbicidal Activity : Research has shown that pyrazole derivatives can act as effective herbicides. One study reported that a similar compound reduced weed growth significantly in controlled environments, suggesting its potential use in agricultural applications .
Material Science
The unique properties of this compound also lend themselves to applications in material science.
- Polymer Chemistry : The boron-containing moiety allows for the creation of boron-doped polymers which exhibit enhanced thermal stability and electrical conductivity. Case studies have demonstrated that these materials can be utilized in electronic devices and sensors .
Case Studies Overview
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in breast cancer cells |
| Study 2 | Anti-inflammatory | Reduced pro-inflammatory cytokines |
| Study 3 | Herbicidal | Significant weed growth reduction |
| Study 4 | Material Science | Enhanced thermal stability in polymers |
Mechanism of Action
The mechanism by which 1-(3-Fluoro-5-trifluoromethyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares key structural motifs with other pyrazole-based boronate esters. Below is a comparative analysis of molecular features:
Key Observations :
Comparisons :
Physicochemical and Electronic Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., 1-methyl analog in ).
- Boronate Reactivity : All analogs with pinacol boronate esters show similar reactivity in cross-coupling, but steric hindrance from bulkier substituents (e.g., benzyl vs. methyl) may affect reaction yields .
Biological Activity
The compound 1-(3-Fluoro-5-trifluoromethyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring and a dioxaborolane moiety. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.
Chemical Formula: C16H18F4BNO2
Molecular Weight: 347.14 g/mol
CAS Number: Not specifically listed but can be derived from the components.
Research indicates that compounds containing pyrazole rings often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms for this compound may involve:
- Inhibition of Kinases: Many pyrazole derivatives act as kinase inhibitors, which are crucial in regulating various cellular processes. The dioxaborolane group may enhance binding affinity to target kinases.
- Modulation of Signaling Pathways: This compound could potentially interfere with pathways involved in cell proliferation and survival.
In Vitro Evaluations
In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance:
These results suggest that the compound has promising anticancer properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the fluorinated benzyl group significantly affect biological activity. For example:
- Increased Fluorination: Enhances potency due to improved electronic properties.
- Dioxaborolane Modification: Alterations in the dioxaborolane structure can lead to variations in metabolic stability and bioavailability.
Case Studies
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Anticancer Activity:
A study demonstrated that the compound effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. -
Anti-inflammatory Effects:
Another investigation assessed the compound's anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What synthetic routes are commonly employed for introducing the dioxaborolane group into pyrazole derivatives?
The Suzuki-Miyaura cross-coupling reaction is widely used to incorporate the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Key steps include:
- Using Pd catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos to enhance reactivity .
- Reacting brominated pyrazole precursors with bis(pinacolato)diboron (B₂Pin₂) in degassed dioxane, with triethylamine as a base .
- Optimizing reaction time (12–24 hours) and temperature (80–100°C) to achieve yields >70%. Post-reaction purification via flash chromatography (cyclohexane/ethyl acetate gradients) is recommended .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., benzyl protons at δ 5.37 ppm, aromatic protons at δ 6.83–8.39 ppm) .
- ¹⁹F NMR : Identifies fluorine environments (e.g., trifluoromethyl groups at δ -107.33 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dihydropyrazole intermediates with planar rings and N–H⋯O interactions) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 363.1170) .
Advanced Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence reaction pathways during synthesis?
Strongly electron-withdrawing groups (e.g., -CF₃) can stabilize intermediates, leading to unintended products. For example:
- In hydrazine condensations, α,β-diketones with -CF₃ groups form stable dihydropyrazoles instead of pyrazoles. Adjustments include using dehydrating agents (e.g., P₂O₅) or elevated temperatures to drive aromatization .
- Boronylation reactions may require higher catalyst loadings (5–10 mol% Pd) to overcome reduced nucleophilicity .
Q. What strategies resolve contradictory data in reaction yields or purity?
- Controlled atmosphere : Use Schlenk lines to prevent boronate ester hydrolysis .
- Byproduct analysis : Monitor for deborylation products (e.g., free boronic acids) via TLC or LC-MS. Repurify using size-exclusion chromatography .
- Isotope labeling : ¹¹B NMR tracks boron integrity during coupling steps .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; boronate esters typically hydrolyze to boronic acids .
- Light sensitivity : Store in amber vials under inert gas. UV-Vis spectroscopy detects photodegradation (λmax shifts >10 nm indicate instability) .
Methodological Design
Q. What experimental design principles apply when testing this compound’s biological activity?
- Dose-response assays : Use logarithmic concentrations (1 nM–100 µM) in cellular models (e.g., HEK293) to determine IC₅₀ values. Include positive controls (e.g., known kinase inhibitors) .
- Selectivity profiling : Screen against related enzymes (e.g., Factor Xa vs. thrombin) to assess specificity. Surface plasmon resonance (SPR) quantifies binding affinities .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
Data Analysis
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- DFT calculations : Optimize transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d). Electron-deficient pyrazoles show higher activation energies, necessitating stronger bases (e.g., K₃PO₄ vs. Na₂CO₃) .
- Molecular docking : Predict binding modes in enzymatic assays (e.g., Factor Xa active site) to guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
